molecular formula C12H11ClN2O2 B2923205 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 895930-21-9

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No. B2923205
CAS RN: 895930-21-9
M. Wt: 250.68
InChI Key: ARORRNAWEHMGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of pyrazole-based ligands often involves the condensation of a pyrazole derivative with the appropriate primary amine . For instance, some hydrazine-coupled pyrazoles were successfully synthesized .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole-based ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Scientific Research Applications

Reductive Amination

This compound can undergo reductive amination reactions to form secondary amines, which are crucial intermediates in pharmaceutical synthesis . The reaction typically involves reducing agents like NaBH4/I2 and can be performed under neutral conditions. This process is valuable for creating biologically active molecules.

Antileishmanial Activity

Pyrazole derivatives, including those related to the compound , have shown promising antileishmanial activities . These compounds can be synthesized and their structures verified through techniques like FTIR and NMR. They are tested against clinical isolates of Leishmania, with some derivatives exhibiting significant activity.

Antimalarial Evaluation

Similar to their antileishmanial properties, these compounds have also been evaluated for their antimalarial potential . In vivo studies involving infected mice models are used to assess the efficacy of these compounds, with some showing substantial suppression of Plasmodium berghei.

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction between these compounds and biological targets. For instance, the docking study of a pyrazole derivative showed a lower binding free energy in the active site of a target protein, indicating a strong potential for drug development .

Anti-tubercular Agents

The structural motif present in the compound is considered for designing anti-tubercular agents . By combining in silico design and experimental evaluation, derivatives of this compound can be synthesized and tested for their efficacy against tuberculosis.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including therapeutic potential in treating different diseases due to their diverse pharmacological effects.

Safety and Hazards

While specific safety and hazard information for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is not available, it’s generally recommended to avoid long-term or frequent contact with similar compounds, avoid inhaling their dust or solution, and seek medical help if contact with skin or eyes occurs .

Future Directions

Pyrazole-based compounds are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further developments in catalytic processes relating to catecholase activity are also expected .

properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARORRNAWEHMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.